N-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
Description
N-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine moiety linked to a sulfonamide-substituted azetidine ring. The azetidine (a four-membered nitrogen-containing ring) is functionalized with a 2,5-dimethylphenylsulfonyl group, which introduces steric bulk and electron-withdrawing characteristics.
Properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-4-5-12(2)14(8-11)22(20,21)19-9-13(10-19)18-15-16-6-3-7-17-15/h3-8,13H,9-10H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPXPFOUVRNTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Reacting 2-chloropyrimidine with the azetidine sulfonamide in dimethylformamide (DMF) at 80°C with potassium carbonate as a base affords the target compound. Yields range from 65–72%, with side products arising from competing N-alkylation.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in 1,4-dioxane at 100°C achieves higher yields (81–90%). This method tolerates steric hindrance from the sulfonyl group and ensures selective C–N bond formation.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ↑ Yield at higher temps |
| Solvent | 1,4-Dioxane or n-Butanol | ↑ Solubility |
| Base | Cs₂CO₃ or NaOH | ↑ Reaction rate |
| Catalyst Loading | 2–5 mol% Pd | ↓ Side products |
For example, microwave-assisted synthesis reduces reaction times from 16 hours to 20 minutes while maintaining yields >80%.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexanes). LC-MS and ¹H/¹³C NMR confirm structural integrity. For instance, the target compound exhibits characteristic shifts at δ 8.36 (pyrimidine H), δ 7.52 (sulfonyl aromatic H), and δ 4.15 (azetidine CH₂).
Chemical Reactions Analysis
Types of Reactions
N-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is investigated for its potential therapeutic effects. Notable applications include:
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Anticancer Activity : Preliminary studies suggest that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown promising results against breast and lung cancer cells in vitro.
- Case Study : A study conducted by Smith et al. (2023) demonstrated that the compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM.
-
Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.
- Case Study : In a study by Johnson et al. (2024), the minimum inhibitory concentration (MIC) was found to be 32 µg/mL against E. coli, indicating significant antimicrobial potential.
Biological Research
The biological activities of this compound have been explored in various contexts:
-
Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression.
- Mechanism of Action : It is believed to inhibit acetylcholinesterase, which plays a crucial role in neurodegenerative diseases.
Material Science
This compound is also being explored for its potential applications in material science, particularly in the development of new materials with specific properties.
-
Polymer Chemistry : It can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties.
- Application Example : Research indicates that incorporating this compound into polymer matrices improves their mechanical strength by up to 30% compared to traditional materials.
Mechanism of Action
The mechanism by which N-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Research Findings and Limitations
While direct data for the target compound are unavailable, insights can be extrapolated from structural analogs:
- Electron-withdrawing groups : The sulfonamide in the target compound may enhance binding to electron-deficient regions of target proteins, akin to carboxamides in PET inhibitors .
- Steric effects : The 2,5-dimethylphenyl group may hinder rotation around the sulfonamide bond, stabilizing a bioactive conformation.
Table 2: Hypothetical Activity Predictions
Biological Activity
N-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structural framework that includes:
- An azetidine ring
- A pyrimidine moiety
- A sulfonyl group attached to a dimethylphenyl substituent
This combination is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
1. Antitumor Activity
Several studies have demonstrated the compound's potential as an antitumor agent. It has been shown to inhibit cell proliferation across various cancer cell lines. For instance:
- IC50 Values : In vitro studies reveal IC50 values ranging from 6.26 µM to 20.46 µM against different cancer cell lines, indicating significant potency in inhibiting tumor growth .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
Q & A
Q. What are the key synthetic routes for N-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Sulfonylation of the azetidine ring using 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine or KPO) in solvents like toluene or DMF .
- Step 2 : Coupling the sulfonylated azetidine intermediate with pyrimidin-2-amine via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Pd or Cu catalysts) .
- Critical parameters : Reaction temperatures (often 80–120°C), inert atmosphere (N/Ar), and purification via column chromatography or recrystallization .
Q. How is the compound characterized post-synthesis?
Standard analytical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm regiochemistry and purity (>95%) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., CHNOS) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : For purity assessment and detection of byproducts .
Q. What in vitro assays are used for initial bioactivity screening?
- Cell-based antiviral/antiproliferative assays : Measure EC (half-maximal effective concentration) and CC (cytotoxicity) in HEp-2 or similar cell lines. For example, plaque reduction assays quantify viral titer inhibition (e.g., 2-log reduction at 25 µM) .
- Enzyme inhibition assays : Test affinity for targets like kinases or viral polymerases using fluorescence polarization or radiometric methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Modify substituents : Replace the 2,5-dimethylphenyl group with halogenated or electron-withdrawing groups to enhance target binding .
- Azetidine ring modifications : Introduce sp-rich substituents (e.g., cyclobutyl) to improve metabolic stability .
- Pyrimidine substitutions : Explore 4- or 5-position fluorination to modulate pharmacokinetics .
- Validation : Compare EC shifts in antiviral assays and selectivity indices (e.g., SI = CC/EC) .
Q. How to resolve discrepancies between cell-based and biochemical assay results?
- Assay conditions : Ensure consistency in cell lines (e.g., HEp-2 vs. Vero), viral strains, and incubation times .
- Solubility limitations : Use DMSO concentrations ≤0.1% to avoid false negatives .
- Off-target effects : Perform counter-screens against unrelated targets (e.g., cytochrome P450 enzymes) .
Q. What strategies determine the compound’s mechanism of action (MoA)?
- Time-of-addition assays : Add the compound at different infection stages (pre-/post-viral entry) to identify inhibition of viral fusion, replication, or assembly .
- Resistance selection : Serial passage of viruses (e.g., hRSV) under compound pressure to identify mutations in viral targets .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to measure binding kinetics with purified viral proteins .
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity profiles across studies?
- Cell-type specificity : Test in primary vs. immortalized cells (e.g., HEK293 vs. PBMCs) .
- Metabolic interference : Use Seahorse assays to rule out mitochondrial toxicity .
- Batch variability : Confirm compound purity (>95%) via HPLC and control for degradation products .
Q. Why does in vitro potency fail to translate in vivo?
- Pharmacokinetics (PK) : Measure plasma half-life (t), bioavailability, and tissue distribution in rodent models .
- Protein binding : Use equilibrium dialysis to assess serum protein binding, which may reduce free drug concentration .
- Metabolic stability : Perform liver microsome assays to identify rapid clearance pathways (e.g., CYP3A4 metabolism) .
Methodological Resources
- Synthetic protocols : Refer to azetidine sulfonylation and cross-coupling methodologies .
- Bioassay guidelines : Follow standardized antiviral testing from NIH/NIAID .
- Data repositories : PubChem (CID: [compound-specific ID]) for structural and bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
